5-(2-nitroethenyl)-1H-indole
Description
5-(2-Nitroethenyl)-1H-indole is a nitro-functionalized indole derivative characterized by a nitroethenyl group (-CH=CH-NO₂) at the 5-position of the indole scaffold.
The compound’s structural features make it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., nonlinear optics). Its nitro group may facilitate redox interactions, while the indole core offers π-stacking capabilities for molecular recognition.
Properties
CAS No. |
21005-48-1 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-(2-nitroethenyl)-1H-indole |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)6-4-8-1-2-10-9(7-8)3-5-11-10/h1-7,11H |
InChI Key |
XEFIVGQCEDZMHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=C[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogs of 5-(2-Nitroethenyl)-1H-Indole
Key Observations :
- Nitroethenyl derivatives (e.g., 3-(2-nitroethenyl)-1H-indole-5-carbonitrile) likely require nitration or nitroalkene-forming reactions, similar to methods for nitroaniline derivatives in (e.g., 5-chloro-N-(2-methyl-1-propen-1-yl)-2-nitroaniline) .
- Lower yields for epoxide-containing indoles (44–64%) highlight challenges in regioselectivity during functionalization .
Physical and Spectroscopic Properties
Table 3: Comparative Physicochemical Data
*Calculated values. †From analogous nitroindole in . ‡Accurate mass matches theoretical value .
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